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Compound of Interest

Compound Name: 2-Ethyl-6-nitroquinolin-4-amine

Cat. No.: B1429679

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of available spectroscopic data for the compound 2-
Ethyl-6-nitroquinolin-4-amine (CAS No: 1388727-03-4). Due to the limited availability of
public experimental data for this specific molecule, this document presents predicted mass
spectrometry data alongside a discussion of expected trends in Nuclear Magnetic Resonance
(NMR) and Infrared (IR) spectroscopy based on the analysis of structurally related compounds.
Detailed, standardized experimental protocols for the acquisition of NMR, IR, and Mass
Spectrometry (MS) data are provided to guide researchers in the characterization of this and
similar quinoline derivatives. A generalized workflow for spectroscopic analysis is also
presented.

Introduction

2-Ethyl-6-nitroquinolin-4-amine is a substituted quinoline derivative. The quinoline scaffold is
a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous
pharmaceuticals. The introduction of an ethyl group at the 2-position, an amine at the 4-
position, and a nitro group at the 6-position is expected to significantly influence the molecule's
electronic properties and biological activity. Accurate spectroscopic characterization is the
cornerstone of chemical synthesis and drug discovery, ensuring the identity, purity, and
structure of the target compound. This document aims to provide a comprehensive resource on
the spectroscopic properties of 2-Ethyl-6-nitroquinolin-4-amine.
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Spectroscopic Data

Comprehensive experimental spectroscopic data for 2-Ethyl-6-nitroquinolin-4-amine is not
readily available in the public domain. Commercial suppliers confirm the existence and basic
properties of the compound, and some indicate the availability of data upon request. This
section, therefore, presents predicted data where available and discusses the expected
spectral features based on the analysis of analogous structures.

Mass Spectrometry (MS)

While experimental mass spectra are not publicly available, predicted data for 2-Ethyl-6-
nitroquinolin-4-amine (Molecular Formula: C11H11N3032) provides insight into its expected
mass-to-charge ratios for various adducts.

Adduct Predicted m/z
[M+H]*+ 218.09241
[M+Na]* 240.07435
[M-H]- 216.07785
[M+NHa]* 235.11895
[M+K]* 256.04829

M]* 217.08458
Molecular Weight 217.22

Data sourced from computational predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR data for 2-Ethyl-6-nitroquinolin-4-amine is not currently available in public
databases. However, the expected *H and 3C NMR spectral features can be inferred from the
analysis of its constituent parts and related quinoline structures.

Expected *H NMR Features:
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o Ethyl Group: A triplet corresponding to the methyl protons and a quartet for the methylene
protons.

e Aromatic Protons: Signals in the aromatic region (typically 7.0-9.0 ppm), with chemical shifts
and coupling patterns influenced by the positions of the amine and nitro substituents. The
protons on the quinoline ring will exhibit characteristic splitting patterns (doublets, doublets of
doublets).

e Amine Protons: A broad singlet, the chemical shift of which can be solvent-dependent.
Expected 3C NMR Features:
o Ethyl Group: Two signals in the aliphatic region.

e Quinoline Ring: Nine distinct signals in the aromatic region, with carbons attached to the
nitrogen and those influenced by the electron-withdrawing nitro group and electron-donating
amine group showing characteristic shifts.

Infrared (IR) Spectroscopy

An experimental IR spectrum for 2-Ethyl-6-nitroquinolin-4-amine is not publicly available. The
expected characteristic absorption bands are:

Functional Group Expected Wavenumber (cm—?)
N-H Stretch (Amine) 3400 - 3250

C-H Stretch (Aromatic) 3100 - 3000

C-H Stretch (Aliphatic) 3000 - 2850

C=C Stretch (Aromatic) 1600 - 1450

N-O Stretch (Nitro Group) 1550 - 1475 (asymmetric)

1360 - 1290 (symmetric)

C-N Stretch 1350 - 1250

Experimental Protocols
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The following are detailed, generalized protocols for the acquisition of spectroscopic data for
quinoline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a
deuterated solvent (e.g., DMSO-ds, CDCIs, or Methanol-d4) in a standard 5 mm NMR tube.
Ensure the sample is fully dissolved.

 Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
e 1H NMR Acquisition:
o Tune and shim the spectrometer for the specific sample.
o Acquire a one-pulse *H spectrum with a 90° pulse angle.
o Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

o Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16
or 32 scans).

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C spectrum.
o Set the spectral width to encompass all expected carbon signals (e.g., 0-180 ppm).

o Alarger number of scans will be necessary due to the lower natural abundance of 13C
(typically 1024 or more scans).

» Data Processing: Process the raw data using appropriate software (e.g., MestReNova,
TopSpin). This includes Fourier transformation, phase correction, baseline correction, and
referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):
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o Place a small amount of the solid sample directly onto the ATR crystal.

o Apply pressure using the anvil to ensure good contact between the sample and the
crystal.

 Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a
diamond or germanium ATR accessory.

o Data Acquisition:
o Collect a background spectrum of the empty ATR crystal.
o Collect the sample spectrum.

o Typically, 16 to 32 scans are co-added at a resolution of 4 cm~ over a range of 4000-400
cm~L,

o Data Processing: The software automatically ratios the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a
suitable solvent such as methanol, acetonitrile, or a mixture with water. The solvent should
be compatible with the chosen ionization technique.

e Instrumentation: Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF)
or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray
lonization - ESI).

o Data Acquisition:

o Infuse the sample solution directly into the ion source or introduce it via liquid
chromatography (LC-MS).

o Acquire data in both positive and negative ion modes to observe different adducts.
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o Set the mass range to be wide enough to include the expected molecular ion and potential
fragments.

o Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and
any characteristic fragment ions. Compare the observed m/z values with the theoretically
calculated values for the elemental composition.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization
of a synthesized chemical compound.
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Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a
chemical compound.

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1429679?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1429679?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Conclusion

While experimental spectroscopic data for 2-Ethyl-6-nitroquinolin-4-amine remains elusive in
the public domain, this guide provides a framework for its characterization. The predicted mass
spectrometry data offers valuable information for its identification. The outlined experimental
protocols for NMR, IR, and MS provide a clear methodology for researchers to obtain the
necessary data for this and other novel quinoline derivatives. The successful application of
these techniques is fundamental to advancing research and development in fields that utilize
such heterocyclic compounds.

 To cite this document: BenchChem. [Spectroscopic Analysis of 2-Ethyl-6-nitroquinolin-4-
amine: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1429679#spectroscopic-data-for-2-ethyl-6-
nitroquinolin-4-amine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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